![molecular formula C16H9Cl2F6NO B3041364 N1-[3,5-di(trifluoromethyl)phenyl]-2-chloro-2-(2-chlorophenyl)acetamide CAS No. 284674-71-1](/img/structure/B3041364.png)
N1-[3,5-di(trifluoromethyl)phenyl]-2-chloro-2-(2-chlorophenyl)acetamide
Overview
Description
“N1-[3,5-di(trifluoromethyl)phenyl]-2-chloro-2-(2-chlorophenyl)acetamide” is a chemical compound with the molecular formula C16H9Cl2F6NO . It’s a complex organic compound that contains multiple functional groups, including an acetamide group .
Molecular Structure Analysis
The molecular structure of “this compound” is complex due to the presence of multiple functional groups. The compound contains an acetamide group, two chlorophenyl groups, and a trifluoromethylphenyl group .Mechanism of Action
Mode of Action
Compounds with similar structures have been shown to interact with their targets through various mechanisms, such as activation of substrates and stabilization of developing negative charges .
Biochemical Pathways
Related compounds have been shown to activate p-tolyl thioglycoside donors, leading to the efficient glycosylation of various alcoholic acceptors . This suggests that N1-[3,5-di(trifluoromethyl)phenyl]-2-chloro-2-(2-chlorophenyl)acetamide may also influence glycosylation pathways.
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Advantages and Limitations for Lab Experiments
DTTA has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, DTTA also has some limitations, such as its potential toxicity and the need for further optimization of its synthesis method and dosage for different applications.
Future Directions
There are several future directions for DTTA research, including the development of more potent and selective analogs, the optimization of its dosage and administration for different diseases, and the exploration of its potential applications in other fields such as neuroscience and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of DTTA.
Conclusion
In conclusion, DTTA is a promising chemical compound that has been extensively researched for its potential applications in the field of medicine. Its synthesis method has been optimized over the years, and its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored. Further research is needed to fully understand the potential of DTTA for the treatment of various diseases.
Scientific Research Applications
DTTA has been studied for its potential applications in the treatment of various diseases such as cancer, diabetes, and inflammation. In cancer research, DTTA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In diabetes research, DTTA has been shown to improve insulin sensitivity and reduce blood glucose levels. In inflammation research, DTTA has been shown to reduce the production of pro-inflammatory cytokines and chemokines.
properties
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-chloro-2-(2-chlorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2F6NO/c17-12-4-2-1-3-11(12)13(18)14(26)25-10-6-8(15(19,20)21)5-9(7-10)16(22,23)24/h1-7,13H,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIMQOGLWFBAPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2F6NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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